1-(3-Ethoxyphenyl)acetone
Overview
Description
1-(3-Ethoxyphenyl)acetone is an organic compound with the molecular formula C11H14O2. It is a white crystalline solid that is soluble in cold water and insoluble in ethanol . This compound is primarily used as a chemical reagent in research to study the mechanisms of various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3-Ethoxyphenyl)acetone can be synthesized through several methods. One common synthetic route involves the Claisen-Schmidt condensation reaction, where an aldehyde reacts with acetone under basic conditions to form the desired product . This reaction typically requires a base such as sodium hydroxide or potassium hydroxide and is often carried out under reflux conditions to ensure complete reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and increase efficiency .
Chemical Reactions Analysis
Types of Reactions
1-(3-Ethoxyphenyl)acetone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted phenylacetones depending on the nucleophile used.
Scientific Research Applications
1-(3-Ethoxyphenyl)acetone has several applications in scientific research:
Biology: It can be used to investigate biochemical pathways and interactions.
Medicine: Research into potential pharmaceutical applications, including drug synthesis and development.
Industry: Utilized in the production of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-(3-Ethoxyphenyl)acetone involves its interaction with various molecular targets and pathways. As a chemical reagent, it can participate in multiple reaction mechanisms, including nucleophilic addition, electrophilic substitution, and redox reactions.
Comparison with Similar Compounds
Similar Compounds
1-(4-Ethoxyphenyl)acetone: Similar structure but with the ethoxy group in the para position.
1-(3-Methoxyphenyl)acetone: Similar structure with a methoxy group instead of an ethoxy group.
1-(3-Propoxyphenyl)acetone: Similar structure with a propoxy group instead of an ethoxy group.
Uniqueness
1-(3-Ethoxyphenyl)acetone is unique due to its specific substitution pattern and the presence of the ethoxy group, which can influence its reactivity and interactions in chemical reactions. This uniqueness makes it valuable for studying specific reaction mechanisms and for use as a building block in the synthesis of more complex molecules .
Properties
IUPAC Name |
1-(3-ethoxyphenyl)propan-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-3-13-11-6-4-5-10(8-11)7-9(2)12/h4-6,8H,3,7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDMQTUCSSXMONU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)CC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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